molecular formula C17H23N3O B3468022 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B3468022
M. Wt: 285.4 g/mol
InChI Key: UGVKCGAEEVEXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as DPPM, is a chemical compound that has been widely used in scientific research. It is a pyrazolone derivative that has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. In neurons, this compound has been shown to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and protect against glutamate-induced excitotoxicity. In animal models, this compound has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer to cells and animals. However, one of the limitations of using this compound is its relatively low potency compared to other pyrazolone derivatives, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one. One area of research is the development of more potent analogs of this compound that can be used in lower doses and have fewer side effects. Another area of research is the investigation of the molecular targets and signaling pathways that are modulated by this compound. This could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Scientific Research Applications

1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pharmacology. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-14-16(13-19-11-7-4-8-12-19)17(21)20(18(14)2)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVKCGAEEVEXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.